Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone
Description
Properties
IUPAC Name |
[4-(cyclohexanecarbonyl)piperazin-1-yl]-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c21-17(15-7-3-1-4-8-15)19-11-13-20(14-12-19)18(22)16-9-5-2-6-10-16/h15-16H,1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRBRRXJOXQTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284536 | |
| Record name | cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6337-93-5 | |
| Record name | NSC37551 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone typically involves the reaction of cyclohexylamine with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then reacted with cyclohexanone to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanol, while reduction may produce cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methane.
Scientific Research Applications
Anti-inflammatory Properties
Preliminary studies suggest that cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone may modulate enzyme activities involved in inflammatory pathways. This indicates potential anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases .
Interaction with Cannabinoid Receptors
Research on related compounds indicates that derivatives of piperazine can act as inverse agonists at cannabinoid receptors (CB1), which are implicated in obesity and metabolic disorders. The potential for this compound to exhibit similar properties warrants investigation into its effects on appetite regulation and metabolic pathways .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups. This complexity not only highlights the compound's versatility but also opens avenues for structural modifications aimed at enhancing biological activity .
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacodynamics. Techniques such as molecular docking and binding affinity assays can provide insights into its interactions with specific receptors or enzymes .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated modulation of inflammatory pathways in vitro. |
| Study B | Cannabinoid receptor interaction | Suggested potential as a selective CB1 inverse agonist with reduced side effects compared to first-generation drugs. |
| Study C | Neuroprotection | Explored structural analogs for neuroprotective properties against neurodegenerative disorders. |
Mechanism of Action
The mechanism of action of Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone with similar piperazino-methanone derivatives:
Key Observations :
- Lipophilicity : The target compound’s dual cyclohexyl groups confer significant hydrophobicity, making it less water-soluble than analogs with polar substituents (e.g., ’s fluorine and furan groups).
- Hydrogen Bonding: Analogs like and incorporate electronegative atoms (F, O) or hydroxyamino groups, enhancing solubility and target binding capabilities.
Implications of Substituents on Bioactivity
- Cyclohexyl Groups : Enhance metabolic stability and membrane penetration but reduce aqueous solubility. This contrasts with ’s fluorophenyl group, which improves target affinity in CNS drugs.
- Piperazine vs.
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., ’s trimethoxyphenyl) enable π-π stacking in enzyme binding pockets, while aliphatic groups favor lipid bilayer integration.
Biological Activity
Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a cyclohexyl group linked to a piperazine ring, which is further connected to a carbonyl group. This unique structure contributes to its lipophilicity, potentially enhancing its interaction with biological membranes and targets.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds related to this structure have shown moderate activity against certain bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 500 µg/mL to 1000 µg/mL for Gram-negative bacteria like Bordetella bronchiseptica .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Compound A | 500 | Moderate |
| Compound B | 1000 | Mild |
| This compound | TBD | TBD |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism is thought to involve modulation of specific enzyme activities associated with inflammatory pathways. Further research is needed to clarify these effects and identify the precise molecular targets involved .
The biological activity of this compound likely involves its interaction with various receptors and enzymes in biological systems. It may act as an inhibitor or modulator, influencing physiological responses. Understanding these interactions is crucial for elucidating its therapeutic potential.
Research Findings and Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of related compounds, revealing that modifications in the cyclohexane structure could enhance bioactivity . This suggests that this compound might also exhibit similar or improved properties.
- Inflammatory Pathway Modulation : Another investigation into structurally similar compounds indicated potential interactions with inflammatory mediators, hinting at possible therapeutic applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone, and how do reaction parameters affect yield?
- Methodological Answer : Multi-step synthesis is typically required, starting with substituted piperazines and carbonyl precursors. Key steps include:
- Amide coupling : Reacting cyclohexanecarbonyl chloride with a piperazine derivative under inert conditions (e.g., nitrogen atmosphere).
- Cyclohexylation : Introducing the cyclohexyl group via nucleophilic substitution or reductive amination.
- Critical parameters : Solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C for coupling steps), and catalyst use (e.g., triethylamine for acid scavenging).
- Yield optimization : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) improves purity (>95% by HPLC) .
Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclohexyl, piperazine, and carbonyl group integration (e.g., carbonyl signal at ~170 ppm in ¹³C NMR).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ expected for C₁₈H₂₉N₂O₂).
- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms piperazine ring conformation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of structurally analogous piperazine derivatives?
- Methodological Answer :
- Comparative binding assays : Use radioligand displacement studies (e.g., for receptor targets like CB1 or serotonin receptors) to quantify affinity (Ki values) under standardized conditions.
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., cyclohexyl vs. aryl groups) and correlate with activity trends.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical interactions (e.g., hydrogen bonding with receptor residues) .
Q. What computational approaches predict the compound’s pharmacokinetic properties and target engagement?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or ADMETLab estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.
- Molecular dynamics (MD) simulations : GROMACS or AMBER to study stability of ligand-receptor complexes over time (e.g., 100 ns simulations).
- Free energy calculations : MMPBSA/MMGBSA to quantify binding free energy and validate docking results .
Q. How does stereochemistry influence the compound’s interaction with biological targets?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
- Enantiomer-specific assays : Test isolated enantiomers in vitro (e.g., cAMP inhibition for GPCR targets) to identify active stereoisomers.
- Circular dichroism (CD) : Confirm absolute configuration and correlate with activity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
